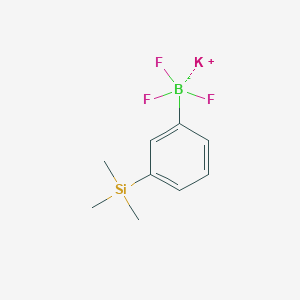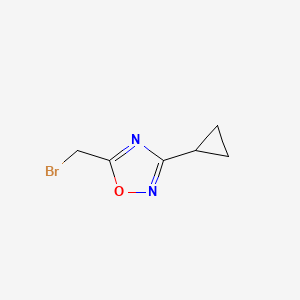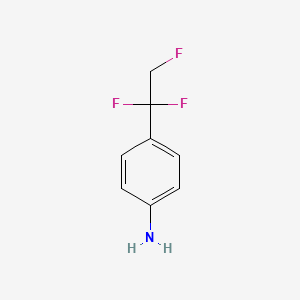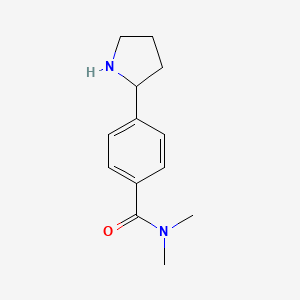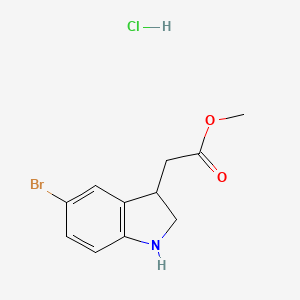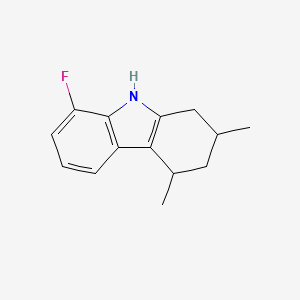
8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The presence of a fluorine atom and methyl groups in its structure can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the fluorination of a suitable precursor, followed by cyclization and methylation steps. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom into the precursor molecule using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization: Formation of the carbazole ring system through intramolecular cyclization reactions, often catalyzed by acids or bases.
Methylation: Introduction of methyl groups using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carbazole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbazole ring to form tetrahydrocarbazole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the fluorine or methyl positions using reagents like halogens, nucleophiles, or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Fluorinated or methylated carbazole derivatives with different substituents.
Applications De Recherche Scientifique
8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups can enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the methyl groups present in 8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole.
2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Lacks the fluorine atom.
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but without the methyl groups.
Uniqueness
The presence of both fluorine and methyl groups in this compound makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16FN |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
8-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16FN/c1-8-6-9(2)13-10-4-3-5-11(15)14(10)16-12(13)7-8/h3-5,8-9,16H,6-7H2,1-2H3 |
Clé InChI |
JSCOTIUIVSPAAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C(C1)NC3=C2C=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)
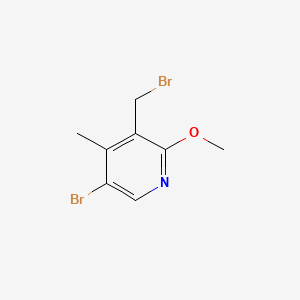
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
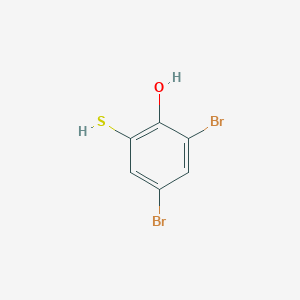


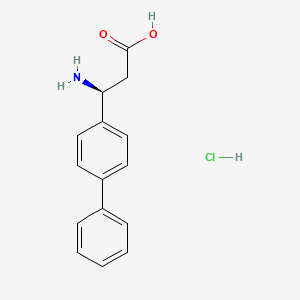
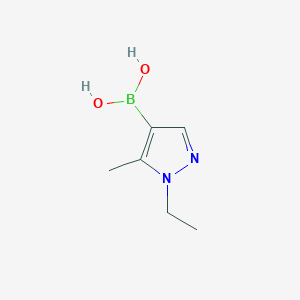
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
